molecular formula C25H26N4O2 B2684441 N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide CAS No. 904269-19-8

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide

Katalognummer B2684441
CAS-Nummer: 904269-19-8
Molekulargewicht: 414.509
InChI-Schlüssel: ODPDCJFDHHHXCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide, also known as EIPL-1, is a small molecule inhibitor that has shown potential in various scientific research applications.

Wirkmechanismus

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide exerts its inhibitory effects by binding to the active site of its target enzymes or receptors. It forms hydrogen bonds and hydrophobic interactions with the amino acid residues present in the active site, thereby preventing the substrate from binding and inhibiting the enzymatic activity.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC. It has also been found to improve motor function and reduce the symptoms of Parkinson's disease by inhibiting the activity of the dopamine D2 receptor. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of the histone deacetylase enzyme.

Vorteile Und Einschränkungen Für Laborexperimente

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity towards its target enzymes and receptors. However, one of the limitations of this compound is that it may have off-target effects, which can affect the interpretation of the results.

Zukünftige Richtungen

There are several future directions for the research on N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide. One of the directions is to explore its potential as a therapeutic agent for various diseases, such as cancer and Parkinson's disease. Another direction is to investigate its effects on other enzymes and receptors that play important roles in different biological pathways. Additionally, the development of more potent and specific inhibitors based on the structure of this compound can be explored.

Synthesemethoden

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide can be synthesized using a multi-step process that involves the coupling of three different compounds. The first step involves the reaction of 2-ethylphenylboronic acid with 2-bromoethyl pyridine to form the intermediate compound. The second step involves the reaction of the intermediate compound with indoline-1-carboxylic acid to form the second intermediate. The final step involves the reaction of the second intermediate with oxalyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has been found to be a potent inhibitor of various enzymes and receptors that play important roles in different biological pathways. It has been shown to inhibit the activity of protein kinase C (PKC), a key enzyme involved in the regulation of cell growth and differentiation. This compound has also been found to inhibit the activity of the dopamine D2 receptor, which is involved in the regulation of motor function, reward, and addiction. Additionally, this compound has been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression.

Eigenschaften

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-2-18-8-3-5-11-21(18)28-25(31)24(30)27-17-23(20-10-7-14-26-16-20)29-15-13-19-9-4-6-12-22(19)29/h3-12,14,16,23H,2,13,15,17H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPDCJFDHHHXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.